molecular formula C20H20ClN3O3S B2459824 N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 869345-55-1

N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2459824
CAS No.: 869345-55-1
M. Wt: 417.91
InChI Key: FXDKOERDGCSYJZ-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dimethoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the sulfanylacetamide linkage under controlled conditions, such as using a base like sodium hydride in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]acetamide
  • N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]thioacetamide

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-{[1-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and dimethoxyphenyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-15-7-8-17(18(11-15)27-2)24-10-9-22-20(24)28-13-19(25)23-12-14-5-3-4-6-16(14)21/h3-11H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDKOERDGCSYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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